REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[F:7][C:8]1[CH:17]=[C:16]([OH:18])[CH:15]=[CH:14][C:9]=1[C:10]([O:12]C)=[O:11].FC(F)(F)S(O[CH2:25][CH2:26][C:27]([F:30])([F:29])[F:28])(=O)=O>CC(=O)CC>[F:7][C:8]1[CH:17]=[C:16]([O:18][CH2:25][CH2:26][C:27]([F:30])([F:29])[F:28])[CH:15]=[CH:14][C:9]=1[C:10]([OH:12])=[O:11] |f:0.1.2|
|
Name
|
|
Quantity
|
663 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)OC)C=CC(=C1)O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Name
|
5,990,142 A1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
590 mg
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OCCC(F)(F)F)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 75° C. for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
ADDITION
|
Details
|
To the obtained residue were added methanol (8 mL)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 60° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
the solvents (mainly methanol) were evaporated
|
Type
|
ADDITION
|
Details
|
To the residue was added water (15 mL)
|
Type
|
ADDITION
|
Details
|
by adding 1 M hydrochloric acid
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
FILTRATION
|
Details
|
The precipitated crystalline solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)O)C=CC(=C1)OCCC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 203 mg | |
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |